4-[Benzyl(methyl)amino]-4-oxobutanoic acid
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Overview
Description
4-[Benzyl(methyl)amino]-4-oxobutanoic acid is a chemical compound with the molecular formula C12H15NO3 and a molecular weight of 221.25 g/mol . This compound is used primarily in scientific research, particularly in the fields of chemistry and biology. It is known for its unique structure, which includes a benzyl group, a methylamino group, and a butanoic acid moiety.
Scientific Research Applications
4-[Benzyl(methyl)amino]-4-oxobutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Safety and Hazards
The safety and hazards associated with 4-[Benzyl(methyl)amino]-4-oxobutanoic acid depend on various factors, including its concentration, the route of exposure, and individual susceptibility. It’s important to handle this compound with care, using appropriate personal protective equipment and following safe laboratory practices .
Future Directions
The future research directions for 4-[Benzyl(methyl)amino]-4-oxobutanoic acid could involve further exploration of its biological activities and potential therapeutic applications. Additionally, the development of new synthetic methods and strategies for the preparation of this compound and its derivatives could also be a focus of future research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Benzyl(methyl)amino]-4-oxobutanoic acid typically involves the reaction of benzylamine with methylamine and succinic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Formation of the Intermediate: Benzylamine reacts with succinic anhydride to form an intermediate compound.
Addition of Methylamine: Methylamine is then added to the intermediate, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The reaction conditions are optimized to maximize yield and purity. Common techniques include the use of high-pressure reactors and continuous flow systems to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[Benzyl(methyl)amino]-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and ketones.
Reduction: Reduction reactions can convert the compound into alcohols and amines.
Substitution: The benzyl and methylamino groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution Reagents: Halogens, acids, and bases are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the reagents used.
Mechanism of Action
The mechanism of action of 4-[Benzyl(methyl)amino]-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The pathways involved include:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.
Protein Interaction: It can interact with proteins, affecting their structure and function.
Comparison with Similar Compounds
4-[Benzyl(methyl)amino]-4-oxobutanoic acid can be compared with similar compounds such as:
4-Aminobenzyl alcohol: Used in the synthesis of various chemical compounds.
4-(Methylamino)benzoic acid: Known for its applications in peptide synthesis.
The uniqueness of this compound lies in its specific structure, which allows it to participate in a wide range of chemical reactions and applications.
Properties
IUPAC Name |
4-[benzyl(methyl)amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-13(11(14)7-8-12(15)16)9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVLQRCDRWHFXRF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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